molecular formula C24H23NO2 B594057 JWH 018 4-hydroxyindole metabolite CAS No. 1307803-42-4

JWH 018 4-hydroxyindole metabolite

Cat. No. B594057
CAS RN: 1307803-42-4
M. Wt: 357.453
InChI Key: DFIOKCGWOUDFRF-UHFFFAOYSA-N
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Description

JWH 018 4-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018 . JWH 018 is a derivative of WIN 55,212-2, which is a mildly selective agonist of the peripheral cannabinoid (CB 2) receptor . In urine samples, this metabolite is almost completely glucuronidated .


Synthesis Analysis

The synthesis of JWH 018 4-hydroxyindole metabolite involves the metabolism of JWH 018 . The metabolism of JWH-018 has yet to be fully elucidated and multiple metabolites exist . The presence of isomeric compounds poses further challenges in their identification . A study used JWH-018 as a model synthetic cannabinoid (SC) to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS .


Molecular Structure Analysis

The molecular formula of JWH 018 4-hydroxyindole metabolite is C24H23NO2 . The molecular weight is 357.4 g/mol .

Mechanism of Action

Future Directions

The future directions for research on JWH 018 4-hydroxyindole metabolite could include further elucidation of its metabolism, synthesis, and mechanism of action. Additionally, more research is needed to understand its safety profile and potential hazards .

properties

IUPAC Name

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIOKCGWOUDFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016931
Record name (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1307803-42-4
Record name (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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